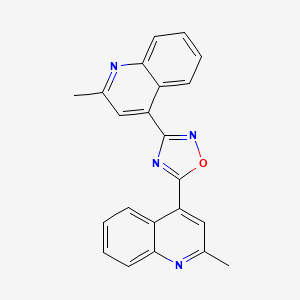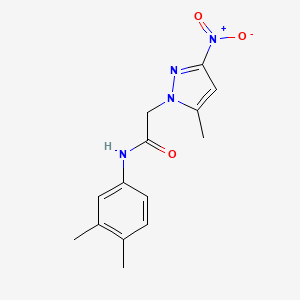![molecular formula C18H16ClN3O3 B11489692 Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11489692.png)
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its complex structure, which includes a naphthyridine core substituted with an ethyl ester, a methoxy group, and a 3-chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination with 3-Chloroaniline: The 3-chlorophenylamino group is introduced through a nucleophilic substitution reaction between the naphthyridine intermediate and 3-chloroaniline.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties, making it a candidate for further drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating certain diseases, such as bacterial infections or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(3-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Ethyl 4-[(3-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Ethyl 4-[(3-methylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
Uniqueness
Ethyl 4-[(3-chlorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is unique due to the presence of the 3-chlorophenylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H16ClN3O3 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
ethyl 4-(3-chloroanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c1-3-25-18(23)14-10-21-16-13(7-8-20-17(16)24-2)15(14)22-12-6-4-5-11(19)9-12/h4-10H,3H2,1-2H3,(H,21,22) |
Clé InChI |
KLFPSBJRTPKCLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Cl)C=CN=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489620.png)
![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489636.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one](/img/structure/B11489651.png)

![N-[3'-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11489667.png)
![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)

![3-Benzyl-7-(4-ethyl-piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11489680.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11489681.png)
![Dimethyl 5,5'-{[4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11489685.png)
